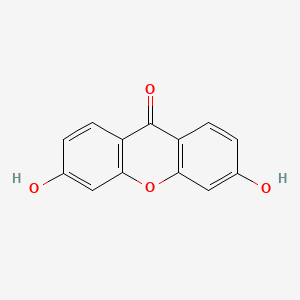

3,6-Dihydroxy-9H-xanthen-9-on

Übersicht

Beschreibung

3,6-Dihydroxyxanthone is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone structure, and 3,6-Dihydroxyxanthone specifically has hydroxyl groups at the 3rd and 6th positions. This compound has garnered attention due to its potential therapeutic properties, including anticancer and antioxidant activities .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Erforscht für seine Antikrebsaktivität, insbesondere gegen Zelllinien wie WiDr, MCF-7 und HeLa.

Industrie: Wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in analytischen Studien eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den 3,6-Dihydroxyxanthone seine Wirkungen entfaltet, beinhaltet mehrere molekulare Ziele und Signalwege:

Antioxidative Aktivität: Die Hydroxylgruppen spenden Wasserstoffatome, um freie Radikale zu neutralisieren und so oxidative Schäden an Biomolekülen zu verhindern.

Antikrebsaktivität: Die Verbindung interagiert mit Topoisomerase II, hemmt ihre Aktivität und führt zur Störung der DNA-Replikation in Krebszellen.

Ähnliche Verbindungen:

- 1,3,8-Trihydroxyxanthone

- 1,6-Dihydroxyxanthone

- 1,5,6-Trihydroxyxanthone

Vergleich:

- 1,3,8-Trihydroxyxanthone: Ähnliche antioxidative Eigenschaften, aber unterschiedliche Hydroxylgruppenpositionen.

- 1,6-Dihydroxyxanthone: Teilt die gleiche Anzahl von Hydroxylgruppen, jedoch an unterschiedlichen Positionen, was zu Variationen in der biologischen Aktivität führt.

- 1,5,6-Trihydroxyxanthone: Enthält eine zusätzliche Hydroxylgruppe, die ihre antioxidativen und antikankerartigen Aktivitäten verbessern kann .

3,6-Dihydroxyxanthone zeichnet sich durch seine spezifischen Hydroxylgruppenpositionen aus, die zu seinen einzigartigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen beitragen.

Wirkmechanismus

Target of Action

3,6-Dihydroxy-9H-xanthen-9-one is a xanthone derivative that has been shown to inhibit the growth of cancer cells in vitro .

Mode of Action

The mode of action of 3,6-dihydroxy-9H-xanthen-9-one involves inhibiting protein synthesis and DNA synthesis within the cell . This inhibition disrupts the normal functioning of the cell, leading to a decrease in cell proliferation and potentially leading to cell death .

Biochemical Pathways

The biosynthesis of 3,6-dihydroxy-9H-xanthen-9-one in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Result of Action

The result of the action of 3,6-dihydroxy-9H-xanthen-9-one is a decrease in cell proliferation, potentially leading to cell death . This is due to the compound’s ability to inhibit protein synthesis and DNA synthesis within the cell .

Action Environment

The action of 3,6-dihydroxy-9H-xanthen-9-one can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its interaction with biological membranes Additionally, factors such as pH, temperature, and the presence of other compounds can influence the compound’s stability, efficacy, and action

Biochemische Analyse

Biochemical Properties

3,6-Dihydroxy-9H-xanthen-9-one plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. It has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for managing diabetes. Additionally, 3,6-dihydroxy-9H-xanthen-9-one interacts with various proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 3,6-dihydroxy-9H-xanthen-9-one on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Furthermore, 3,6-dihydroxy-9H-xanthen-9-one influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3,6-dihydroxy-9H-xanthen-9-one exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . For instance, its interaction with α-glucosidase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, 3,6-dihydroxy-9H-xanthen-9-one can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-dihydroxy-9H-xanthen-9-one have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 3,6-dihydroxy-9H-xanthen-9-one can lead to sustained inhibition of target enzymes and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3,6-dihydroxy-9H-xanthen-9-one vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, toxic effects can occur, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing benefits.

Metabolic Pathways

3,6-Dihydroxy-9H-xanthen-9-one is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, 3,6-dihydroxy-9H-xanthen-9-one can influence metabolic flux by inhibiting key enzymes in carbohydrate and lipid metabolism .

Transport and Distribution

Within cells and tissues, 3,6-dihydroxy-9H-xanthen-9-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects . The distribution of 3,6-dihydroxy-9H-xanthen-9-one within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 3,6-dihydroxy-9H-xanthen-9-one is critical for its activity. The compound has been found to localize in the mitochondria, where it can induce apoptosis by disrupting the mitochondrial membrane potential . It also accumulates in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 3,6-Dihydroxyxanthone kann aus 2,6-Dihydroxybenzoesäure synthetisiert werden. Der Prozess beinhaltet die Reaktion von 2,6-Dihydroxybenzoesäure mit Phloroglucin, Resorcin oder Pyrogallol unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Dehydratisierungsmittel wie Essigsäureanhydrid und einen Katalysator wie Zinkchlorid oder Phosphorylchlorid, um die Bildung der Xanthone-Struktur zu ermöglichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3,6-Dihydroxyxanthone folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie Mikrowellenheizung wurden eingesetzt, um die Reaktionsgeschwindigkeit zu erhöhen und die Produktionszeit zu verkürzen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,6-Dihydroxyxanthone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Gegenwart einer Base eingesetzt.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Dihydroderivate.

Substitution: Ether und Ester.

Vergleich Mit ähnlichen Verbindungen

- 1,3,8-Trihydroxyxanthone

- 1,6-Dihydroxyxanthone

- 1,5,6-Trihydroxyxanthone

Comparison:

- 1,3,8-Trihydroxyxanthone: Similar antioxidant properties but different hydroxyl group positions.

- 1,6-Dihydroxyxanthone: Shares the same number of hydroxyl groups but at different positions, leading to variations in biological activity.

- 1,5,6-Trihydroxyxanthone: Contains an additional hydroxyl group, which may enhance its antioxidant and anticancer activities .

3,6-Dihydroxyxanthone stands out due to its specific hydroxyl group positions, which contribute to its unique biological activities and potential therapeutic applications.

Biologische Aktivität

3,6-Dihydroxy-9H-xanthen-9-one, a member of the xanthone family, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its polycyclic aromatic structure and the presence of hydroxyl groups at the 3rd and 6th positions, which enhance its reactivity and potential therapeutic applications.

Overview of Biological Activities

Research indicates that 3,6-dihydroxy-9H-xanthen-9-one exhibits a variety of biological activities, including:

- Antioxidant Properties : It demonstrates significant free radical scavenging capabilities.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Effects : It exhibits activity against various pathogens.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses.

Anticancer Activity

The mechanism by which 3,6-dihydroxy-9H-xanthen-9-one exerts its anticancer effects involves:

- Inhibition of Protein and DNA Synthesis : The compound disrupts cellular processes critical for cancer cell survival, leading to reduced proliferation and increased apoptosis (programmed cell death) through the activation of caspases.

- Targeting Enzymes : It inhibits enzymes such as α-glucosidase, which is implicated in carbohydrate metabolism, thus altering metabolic pathways essential for cancer cell growth.

Antioxidant Mechanism

The antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons, thereby neutralizing reactive oxygen species (ROS). This action helps in protecting cells from oxidative stress-related damage.

In Vitro Studies

A series of in vitro studies have demonstrated the biological efficacy of 3,6-dihydroxy-9H-xanthen-9-one:

- Anticancer Efficacy : In laboratory settings, this compound has been shown to reduce the viability of various cancer cell lines. For instance, studies reported a significant decrease in cell proliferation rates when treated with concentrations ranging from 10 µM to 100 µM over 48 hours.

| Cell Line | Concentration (µM) | Viability (%) | Reference |

|---|---|---|---|

| HeLa (Cervical) | 10 | 85 | |

| MCF-7 (Breast) | 50 | 60 | |

| A549 (Lung) | 100 | 40 |

Antioxidant Activity

The antioxidant potential was evaluated using various assays that measure the reduction of ROS levels. Results indicated that treatment with 3,6-dihydroxy-9H-xanthen-9-one significantly reduced oxidative stress markers in human macrophage cells stimulated with rotenone .

Synthetic Routes and Stability

3,6-Dihydroxy-9H-xanthen-9-one can be synthesized through several methods, including dehydrative cyclization from commercially available precursors. The compound exhibits stability under standard laboratory conditions but may degrade over extended periods if not stored properly .

Eigenschaften

IUPAC Name |

3,6-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POARTHFLPKAZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,6-dihydroxy-9H-xanthen-9-one interact with its target to exert its antimalarial activity?

A1: While the exact mechanism of action of 3,6-dihydroxy-9H-xanthen-9-one is still under investigation, molecular docking studies suggest it targets the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. [] This enzyme is crucial for parasite DNA synthesis. The docking studies indicate that 3,6-dihydroxy-9H-xanthen-9-one interacts with key amino acids in the PfDHFR-TS active site, including Ala16, Ser108, Phe58, Asp54, and Leu46. [] These interactions likely inhibit enzyme activity, ultimately disrupting parasite growth and survival.

Q2: What is the structure and in vitro activity of 3,6-dihydroxy-9H-xanthen-9-one?

A2: 3,6-dihydroxy-9H-xanthen-9-one is a xanthone derivative with the molecular formula C13H8O4. [] While the paper doesn't explicitly state the molecular weight or spectroscopic data, it does highlight its potent in vitro antimalarial activity. It exhibited an IC50 value of 0.71 µM against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. [] This indicates a strong inhibitory effect on parasite growth in laboratory settings.

Q3: How does the structure of 3,6-dihydroxy-9H-xanthen-9-one relate to its antimalarial activity?

A3: The research utilized Quantitative Structure-Activity Relationship (QSAR) analysis to understand the relationship between the structure of xanthone derivatives and their antimalarial activity. [] The QSAR model developed identified specific molecular descriptors, including charges on specific atoms within the xanthone structure, as significant contributors to antimalarial potency. [] This suggests that modifications altering these electronic properties could impact the compound's interaction with PfDHFR-TS and its subsequent efficacy. Further research exploring structural analogs and their activities could solidify these structure-activity relationships.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.